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Introduction
CC-122 (Avadomide) is a novel cereblon E3 ligase modulating agent that has demonstrated

significant clinical activity in various hematological malignancies, including diffuse large B-cell

lymphoma (DLBCL).[1][2][3] Its mechanism of action involves binding to the cereblon (CRBN)

protein, a substrate receptor of the CUL4-DDB1-RBX1-CRBN (CRL4CRBN) E3 ubiquitin ligase

complex. This binding event alters the substrate specificity of the ligase, leading to the

ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors

Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in

both direct anti-proliferative and apoptotic effects in malignant B-cells and immunomodulatory

effects through T-cell activation.[1][3]

Despite its promising efficacy, a significant portion of patients exhibit either intrinsic or acquired

resistance to CC-122. Understanding the molecular mechanisms that drive this resistance is

paramount for patient stratification, the development of rational combination therapies, and the

design of next-generation cereblon modulators. Genome-wide loss-of-function screens using

CRISPR-Cas9 technology have emerged as a powerful and unbiased tool to systematically

identify genes whose inactivation confers drug resistance.[2]
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This document provides detailed application notes and protocols based on published studies

that have utilized CRISPR-Cas9 screens to elucidate the mechanisms of resistance to CC-122

in DLBCL.

Experimental Overview
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that

regulate the cellular response to CC-122. The general workflow involves transducing a Cas9-

expressing cancer cell line with a pooled single-guide RNA (sgRNA) library targeting all protein-

coding genes. The cell population is then treated with a lethal concentration of CC-122. Cells

that acquire resistance due to the knockout of a specific gene will survive and proliferate. By

using next-generation sequencing to quantify the abundance of sgRNAs in the surviving cell

population compared to a control population, genes that confer resistance can be identified.
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CRISPR-Cas9 Screen Workflow for CC-122 Resistance

1. Lentiviral Production
of Pooled sgRNA Library

2. Transduction of
Cas9-expressing SU-DHL-4 cells

3. Antibiotic Selection
of Transduced Cells

4. CC-122 Treatment
(Positive Selection)

5. Genomic DNA Extraction

6. sgRNA Library Amplification
(PCR)

7. Next-Generation Sequencing

8. Data Analysis:
Identification of Enriched sgRNAs
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NF-κB Signaling and CC-122 Resistance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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